2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid
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Overview
Description
2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid is a compound with a complex structure, often used in various scientific research applications. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with Fmoc chloride in the presence of a base such as sodium carbonate . The reaction conditions often include an organic solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for its application in research and development .
Chemical Reactions Analysis
Types of Reactions
2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group yields the free amino acid, which can then be used in further peptide synthesis .
Scientific Research Applications
2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid is widely used in:
Chemistry: As a building block in peptide synthesis, facilitating the creation of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid primarily involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asp(OAll)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-allyl-Gly-OH: Similar in structure and used for similar applications.
Uniqueness
2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid is unique due to its specific structure, which allows for selective protection and deprotection of the amino group. This makes it highly valuable in the synthesis of complex peptides and proteins, providing a high degree of control over the synthesis process .
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-22(26)13-15-9-11-16(12-10-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZJNRXNEUSRLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373228 |
Source
|
Record name | Fmoc-4-aminophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173690-53-4 |
Source
|
Record name | Fmoc-4-aminophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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